molecular formula C6H4BrFS B1322387 3-Bromo-5-fluorobenzenethiol CAS No. 179161-18-3

3-Bromo-5-fluorobenzenethiol

Cat. No.: B1322387
CAS No.: 179161-18-3
M. Wt: 207.07 g/mol
InChI Key: GGVUNSZTZDPBEY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzenethiol is a disubstituted aryl thiol that is gaining attention in the field of advanced organic chemistry. Its structure, featuring a benzene (B151609) ring functionalized with a thiol group, a bromine atom, and a fluorine atom at positions 1, 3, and 5 respectively, makes it a highly versatile and reactive building block for synthetic applications. The interplay of these functional groups provides multiple sites for chemical modification, enabling the construction of complex molecular architectures. This compound is part of a broader class of halogenated aromatic sulfur compounds that serve as crucial intermediates in various chemical industries.

The fundamental properties of this compound are summarized in the table below. These properties are essential for its application in synthetic organic chemistry, providing a basis for designing reaction conditions and purification strategies.

PropertyValue
CAS Number 179161-18-3 cymitquimica.combldpharm.com
Molecular Formula C₆H₄BrFS bldpharm.com
Molecular Weight 207.06 g/mol bldpharm.com
SMILES Code SC1=CC(F)=CC(Br)=C1 bldpharm.com
MDL Number MFCD18379736 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUNSZTZDPBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625551
Record name 3-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179161-18-3
Record name 3-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Fluorobenzenethiol and Analogous Halogenated Thiophenols

Direct Synthesis Strategies for Substituted Benzenethiols

Direct synthetic routes aim to introduce the thiol group onto a pre-halogenated aromatic core. These methods include nucleophilic substitution and reduction-based protocols.

Nucleophilic Substitution Approaches on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to introduce a thiol group by displacing a halide on an aromatic ring. However, the reactivity of unactivated aryl halides towards nucleophilic substitution is generally low. For SNAr to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of dihalogenated benzenes such as 1,3-dibromo-5-fluorobenzene, the lack of significant activation makes direct substitution with a thiol nucleophile challenging under standard conditions.

The reaction of heteroaryl halides with thiols, however, can proceed more smoothly, particularly for electron-deficient heteroarenes. For electron-rich systems, the presence of an electron-withdrawing group is often necessary to facilitate the reaction.

Reduction-Based Protocols from Sulfonyl Chlorides and Diazonium Salts

Reduction-based methods provide a more versatile approach to the synthesis of halogenated thiophenols.

A common strategy involves the reduction of arylsulfonyl chlorides. These intermediates can be prepared by the chlorosulfonation of the corresponding halogenated benzene (B151609). Subsequent reduction of the sulfonyl chloride to the thiophenol can be achieved using various reducing agents, such as zinc dust and acid.

Another powerful method utilizes diazonium salts derived from aromatic amines. The Sandmeyer reaction and related transformations allow for the introduction of a variety of functional groups, including the thiol group, onto an aromatic ring. organic-chemistry.org Aniline derivatives can be diazotized with nitrous acid, and the resulting diazonium salt can then be treated with a sulfur-containing nucleophile. For instance, reaction with potassium ethyl xanthate, followed by hydrolysis, yields the corresponding thiophenol. This approach, known as the Leuckart thiophenol reaction, is a well-established method for the synthesis of aryl thiols. While many Sandmeyer reactions require a copper(I) catalyst, reactions with thiols are often successful without one. organic-chemistry.org

Precursor TypeKey IntermediateReagents for Thiol IntroductionReference
Halogenated BenzeneArylsulfonyl chlorideZn/H+General methodology
Halogenated AnilineDiazonium saltPotassium ethyl xanthate, then H3O+Leuckart thiophenol reaction

Precursor-Based Synthesis and Strategic Functional Group Interconversions

Precursor-based strategies involve the synthesis of a functionalized aromatic ring followed by the introduction or modification of substituents to achieve the desired 3-bromo-5-fluorobenzenethiol structure.

Construction from Substituted Benzene Precursors (e.g., Aniline and Phenol (B47542) Derivatives)

The synthesis of this compound can commence from readily available substituted benzene derivatives, such as 3-bromo-5-fluoroaniline (B180217) or 3-bromo-5-fluorophenol (B1288921).

Starting from 3-bromo-5-fluoroaniline, the amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with a sulfur-containing reagent as described in section 2.1.2 to introduce the thiol functionality.

Alternatively, 3-bromo-5-fluorophenol can serve as a precursor. Phenols can be converted to thiophenols via the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the conversion of the phenol to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. wikipedia.org The rearrangement is an intramolecular process that proceeds through a four-membered cyclic transition state and typically requires high temperatures. wikipedia.org However, palladium-catalyzed versions of the Newman-Kwart rearrangement have been developed that proceed at significantly lower temperatures. organic-chemistry.orgnih.gov

PrecursorIntermediateKey ReactionFinal Step
3-Bromo-5-fluoroanilineDiazonium saltSandmeyer/Leuckart reaction-
3-Bromo-5-fluorophenolO-(3-Bromo-5-fluorophenyl) thiocarbamateNewman-Kwart rearrangementHydrolysis

Controlled Halogenation Strategies (Bromination and Fluorination) in Aromatic Systems

The specific substitution pattern of this compound can be achieved through controlled halogenation of a suitable aromatic precursor. The directing effects of the substituents on the benzene ring are crucial for achieving the desired regioselectivity.

For instance, starting with fluorobenzene, electrophilic bromination can be directed to the para and ortho positions. To achieve a meta-bromination pattern relative to the fluorine, a different strategy is required, often involving the introduction of a meta-directing group that is later removed or converted.

Similarly, the introduction of a fluorine atom onto a brominated benzene ring can be accomplished through various fluorination methods. Diazonium salts, prepared from the corresponding anilines, can be converted to fluoroarenes via the Balz-Schiemann reaction, which involves the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.

The synthesis of precursors like 3-bromo-5-fluoroaniline often involves multi-step sequences. For example, 4-fluoroaniline (B128567) can be acetylated, then nitrated, followed by replacement of the acetamido group with bromine, and finally reduction of the nitro group to yield 2-bromo-5-fluoroaniline.

Methods for the Introduction of Thiol Functionality (e.g., from Bromomethyl Derivatives, Thioacetates)

Once a suitably halogenated aromatic precursor is obtained, the thiol group can be introduced through various methods.

If a bromomethyl derivative of the halogenated benzene can be prepared, it can be converted to the corresponding thiol through reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

A widely used method for introducing a thiol group involves the use of thioacetates. Aryl halides can be coupled with potassium thioacetate (B1230152) in the presence of a palladium or copper catalyst to form S-aryl thioacetates. These thioacetate esters can then be readily hydrolyzed under basic conditions to yield the corresponding thiophenol. This two-step process is often preferred over the direct use of thiols due to the foul odor and susceptibility to oxidation of the latter.

Precursor Functional GroupReagent for Thiol IntroductionIntermediateFinal Step
Bromomethyl (-CH2Br)1. Thiourea 2. NaOHIsothiouronium saltHydrolysis
Aryl halide (-Br, -I)Potassium thioacetate (KSAc)S-Aryl thioacetateHydrolysis

Green Chemistry Principles and Sustainable Approaches in Benzenethiol (B1682325) Synthesis

The application of green chemistry principles to the synthesis of benzenethiols is aimed at reducing the environmental impact of chemical processes. These principles focus on the use of less hazardous chemicals, the development of more environmentally benign reaction conditions, and the minimization of waste.

Recent research has highlighted several sustainable approaches applicable to the synthesis of halogenated aromatic thiols. One notable strategy involves the use of environmentally friendly reagents and solvents. For instance, a method for the synthesis of halogenated thiophenes and selenophenes utilizes sodium halides as a source of electrophilic halogens in ethanol (B145695), a greener solvent alternative to more hazardous options like toluene (B28343) or dimethylformamide (DMF). nih.gov This approach offers advantages such as the use of simple, non-toxic inorganic reagents and mild reaction conditions, often leading to high product yields. nih.gov

Another key principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. While specific catalytic routes to this compound are not extensively detailed in the literature, the broader field of thiol synthesis is moving towards catalytic methods. For example, an environmentally benign, metal-free synthesis for converting thiols into sulfonyl chlorides and bromides has been developed using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant. rsc.orgrsc.orgresearchgate.net This process significantly reduces the use of hazardous reagents and simplifies purification. rsc.orgresearchgate.net

The choice of starting materials and reaction pathways also plays a crucial role in the sustainability of a synthesis. A one-pot synthesis of thiophenols from primary aryl amines via triazenes under mild conditions presents a more streamlined and potentially less wasteful alternative to traditional multi-step processes. researchgate.net

The table below summarizes key green chemistry principles and their potential application in the synthesis of halogenated benzenethiols.

Green Chemistry PrincipleApplication in Halogenated Benzenethiol Synthesis
Use of Safer Solvents Employing ethanol or water in place of chlorinated solvents or DMF. nih.gov
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Catalysis Utilizing catalysts to reduce the amount of reagents needed and minimize waste. rsc.orgrsc.orgresearchgate.net
Less Hazardous Chemical Syntheses Developing pathways that avoid toxic reagents and intermediates. rsc.orgrsc.orgresearchgate.net
Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a pilot or industrial scale presents numerous challenges. For specialized chemicals like this compound, scalability is a critical factor that influences the economic viability and safety of the manufacturing process.

One of the primary considerations in scaling up is the management of reaction exotherms. Reactions that are easily controlled in small flasks can become difficult and dangerous to manage in large reactors. Therefore, a thorough understanding of the reaction thermodynamics is essential.

The choice of reagents and solvents also becomes more critical at a larger scale. Reagents that are feasible for laboratory use may be too expensive or hazardous for industrial production. For instance, processes for the production of thiophenols from halogenated aromatic compounds often involve hydrogen sulfide (B99878), a toxic and flammable gas that requires specialized handling and infrastructure at an industrial scale. google.comepo.org

Purification methods are another significant hurdle in scaling up. Techniques like column chromatography, which are common in the lab, are often impractical and costly for large quantities of material. Therefore, developing processes that yield high-purity products directly from the reaction or that can be purified by crystallization or distillation is highly desirable.

The following table outlines key parameters that need to be considered when scaling up the synthesis of halogenated thiophenols.

Scalability ParameterLaboratory Scale ConsiderationIndustrial Scale Consideration
Reaction Vessel Glass flasksGlass-lined or stainless steel reactors
Heat Transfer Surface area to volume ratio is high, easy heat dissipationSurface area to volume ratio is low, potential for thermal runaway
Mixing Magnetic or overhead stirringBaffles and specialized impellers for efficient mixing
Reagent Addition Manual additionControlled addition via pumps
Work-up & Purification Extraction, chromatographyDistillation, crystallization, filtration
Safety Fume hoodProcess safety management, containment systems

While specific industrial synthesis routes for this compound are proprietary, patents for the production of thiophenols indicate that vapor-phase reactions of halogenated aromatic compounds with hydrogen sulfide are employed. google.comepo.org These processes are designed for high-volume production and have been optimized for yield and efficiency. google.comepo.org

Advanced Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Fluorobenzenethiol

Electrophilic Aromatic Substitution (S_EAr) Reactions and Regioselectivity Determinants

Electrophilic aromatic substitution (S_EAr) on a polysubstituted benzene (B151609) ring like 3-bromo-5-fluorobenzenethiol is governed by the cumulative electronic and steric effects of the existing substituents. The regiochemical outcome of such reactions is determined by the directing influence of the bromo, fluoro, and thiol groups. Each substituent influences the rate of reaction and the position of the incoming electrophile. chemistrytalk.orgunizin.org

Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org However, it can donate electron density through resonance (+M effect) via its lone pairs. wikipedia.org This resonance effect, though weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. libretexts.org Consequently, fluorine is classified as an ortho, para-directing deactivator. unizin.orglibretexts.org In fluorobenzene, the reactivity at the para position can even be comparable to or higher than that of benzene itself. wikipedia.org

Thiol Group (-SH): The thiol group is a potent activating group and an ortho, para-director. Its activating nature stems from the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance (+M effect), which strongly stabilizes the carbocation intermediate (arenium ion) formed during the substitution. researchgate.net

In this compound, these directing effects combine to determine the most probable sites for electrophilic attack. The positions on the ring are C2, C4, and C6.

Position C2: This position is ortho to the powerfully activating thiol group and para to the fluorine atom. Both influences strongly favor substitution at this site.

Position C4: This position is ortho to both the bromine and fluorine atoms. It is also meta to the thiol group. Substitution here is less favored due to the deactivating nature of the halogens and the lack of strong activation from the thiol group.

Position C6: This position is ortho to the thiol group and para to the bromine atom, making it another highly activated site for substitution.

The competition between C2 and C6 would be influenced by the specific electrophile and reaction conditions, but both are significantly more reactive than C4. The overarching directive influence comes from the strongly activating thiol group, which overrides the deactivating effects of the halogens. researchgate.net Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C2 and C6 positions.

Nucleophilic Aromatic Substitution (S_NAr) Pathways and Their Scope

Nucleophilic aromatic substitution (S_NAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.comyoutube.com In this compound, the two halogen atoms act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.

The S_NAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). masterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. youtube.compressbooks.pub

Elimination: The leaving group departs, restoring the aromaticity of the ring. pressbooks.pub

A key factor in S_NAr reactions is the nature of the leaving group. In contrast to S_N1 and S_N2 reactions, the bond strength to the leaving group is not the primary determinant of reactivity because its cleavage is not typically the rate-determining step. masterorganicchemistry.com Instead, the electronegativity of the leaving group is more important, as it polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. Consequently, the typical reactivity order for halogens in S_NAr is F > Cl > Br > I. masterorganicchemistry.commdpi.com

For this compound, this reactivity trend implies that the fluorine atom is a better leaving group than the bromine atom in an S_NAr reaction. Therefore, nucleophilic attack is more likely to occur at the C5 position, leading to the displacement of the fluoride (B91410) ion. beilstein-journals.orgnih.gov The thiol group (-SH) can also influence the reaction. Under basic conditions, it can be deprotonated to the thiolate anion (-S⁻), a powerful nucleophile that could potentially participate in intermolecular reactions. However, within the substrate molecule, its primary role in S_NAr is as an electronic substituent.

The scope of S_NAr reactions on this substrate includes a variety of nucleophiles. Common nucleophiles used in S_NAr reactions include alkoxides, amines, and thiolates. acsgcipr.orgnih.gov The reaction is typically performed in the presence of a base and often in a polar aprotic solvent. acsgcipr.org

Table 2: Comparison of Potential Leaving Groups in S_NAr of this compound

Position Leaving Group Electronegativity C-X Bond Strength Relative Reactivity in S_NAr
C5 -F High High Higher

Metal-Catalyzed Cross-Coupling Reactions Involving Haloaryl and Thiol Moieties

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For haloaryl substrates, the reactivity of the carbon-halogen bond is paramount and generally follows the order I > Br > Cl > F. nih.gov In this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for selective functionalization at the C-Br position. bohrium.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. bohrium.com For this compound, the Suzuki-Miyaura reaction would selectively occur at the C-Br bond, leaving the C-F bond intact. researchgate.netrsc.org This allows for the synthesis of 3-aryl-5-fluorobenzenethiol derivatives. The reaction is typically catalyzed by a Pd(0) species, often generated in situ, with a suitable ligand and base. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgrsc.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond in this compound would direct the coupling to the C3 position. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can enable these reactions to proceed under mild conditions, even at room temperature. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines. The chemoselectivity of this reaction on this compound would again favor the transformation of the C-Br bond over the C-F bond. nih.govresearchgate.net The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high efficiency. wikipedia.orgnih.gov The thiol group may require protection depending on the specific reaction conditions and the amine coupling partner to prevent side reactions.

Table 3: Overview of Palladium-Catalyzed Reactions at the C-Br Bond of this compound

Reaction Name Coupling Partner Bond Formed Typical Catalyst System Product Type
Suzuki-Miyaura Ar-B(OH)₂ C-C Pd(0) / Phosphine Ligand, Base 3-Aryl-5-fluorobenzenethiol
Sonogashira R-C≡CH C-C Pd(0) / Cu(I), Base, Ligand 3-Alkynyl-5-fluorobenzenethiol

Copper-mediated coupling reactions, particularly the Ullmann condensation, are well-established methods for forming C-S, C-O, and C-N bonds. While palladium catalysis is often preferred for C-C coupling, copper catalysts are highly effective for heteroatom coupling, especially involving thiols. The thiol moiety of this compound can readily participate in such transformations. For instance, in the presence of a copper catalyst and a base, the thiol can be coupled with another aryl halide to form a diaryl sulfide (B99878). This reaction proceeds via the formation of a copper thiolate intermediate. The high affinity of copper for sulfur makes it particularly suitable for mediating reactions at the S-H bond.

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, offering unique reactivity profiles and often being more cost-effective. nih.govnih.gov Nickel catalysis can facilitate the coupling of a broader range of substrates, including less reactive aryl chlorides and sometimes even aryl fluorides. acs.orgbeilstein-journals.org

In the context of this compound, a nickel catalyst would still preferentially activate the more labile C-Br bond over the C-F bond under standard cross-coupling conditions. nih.gov However, the development of specialized ligand systems has enabled the activation of the notoriously inert C-F bond. beilstein-journals.org The choice of ligand is critical in nickel catalysis; ligands modulate the electronic properties and steric environment of the nickel center, thereby controlling its reactivity and selectivity. acs.orgresearchgate.net For example, strong σ-donating ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines can promote the oxidative addition of less reactive electrophiles. acs.org This opens the possibility for sequential cross-coupling: a first, milder coupling (e.g., palladium-catalyzed) at the C-Br site, followed by a more forcing, nickel-catalyzed coupling at the C-F site. Nickel catalysts are also effective in mediating C-S bond activation, providing an alternative pathway to biaryl synthesis by coupling aryl thiols with aryl bromides. rsc.org

The presence of multiple reactive sites (C-Br, C-F, S-H) in this compound presents both opportunities and challenges for regiochemical control in cross-coupling reactions. researchgate.netnih.gov

The primary challenge is achieving selective functionalization at a desired position without affecting the others. The significant difference in reactivity between C-Br and C-F bonds under palladium catalysis is the cornerstone of regiochemical control. bohrium.comnih.gov This allows for reliable, selective coupling at the C3 position. nih.gov

Key challenges and strategies include:

Selective C-Br vs. C-F Coupling: As established, palladium catalysts exhibit excellent selectivity for the C-Br bond. nih.gov Achieving a subsequent reaction at the C-F bond would require a different catalytic system, such as a specialized nickel catalyst with appropriate ligands, under more forcing conditions. beilstein-journals.org This allows for a stepwise, orthogonal functionalization strategy.

Role of the Thiol Group: The acidic proton of the thiol group can interfere with many cross-coupling reactions, which are often performed under basic conditions. The resulting thiolate is a potent nucleophile and can poison the catalyst by forming stable metal-thiolate complexes. To avoid these issues, the thiol group is often protected (e.g., as a thioether) before performing cross-coupling at the halide positions. Alternatively, conditions can be optimized to favor C-S coupling if that is the desired transformation.

Sequential Di-functionalization: A major goal is the stepwise introduction of two different groups at the C3 and C5 positions. A typical strategy would involve:

Protection of the thiol group.

Palladium-catalyzed cross-coupling at the C-Br position.

Nickel-catalyzed cross-coupling at the C-F position.

Deprotection of the thiol group.

Achieving this level of control requires careful selection of catalysts, ligands, and reaction conditions for each step to ensure high yields and avoid crossover reactivity.

Table of Compounds

Compound Name
This compound
3-aryl-5-fluorobenzenethiol
3-Alkynyl-5-fluorobenzenethiol
3-(Amino)-5-fluorobenzenethiol
Diaryl sulfide

Thiol-Mediated Organic Transformations

The thiol (-SH) group is the primary center of reactivity for this compound in a host of transformations. Its ability to act as a potent nucleophile (as the thiolate anion), a hydrogen atom donor, and a precursor to sulfur-centered radicals makes it a versatile handle for molecular construction.

Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," enabling the efficient formation of carbon-sulfur bonds with high atom economy and functional group tolerance. chem-station.comrsc.org These reactions typically proceed via two distinct mechanisms: a free-radical addition or a nucleophilic Michael addition. wikipedia.orgtaylorandfrancis.com this compound is a suitable substrate for these transformations, providing access to a range of functionalized thioethers.

Free-Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (3-Br-5-F-C₆H₃S•) is generated from this compound. nih.gov This radical adds to an alkene or alkyne at the less substituted carbon, leading to an anti-Markovnikov addition product after a chain transfer step. wikipedia.org The reaction is rapid, often proceeding to completion under ambient conditions. wikipedia.org

Michael Addition: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion (3-Br-5-F-C₆H₃S⁻). This anion can then add to electron-deficient alkenes, such as acrylates or maleimides, in a conjugate fashion. wikipedia.org

These methods allow for the covalent attachment of the 3-bromo-5-fluorophenylthio moiety to a wide array of organic scaffolds, polymers, and surfaces.

Table 1: Representative Thiol-Ene and Thiol-Yne Reactions This table illustrates the expected products from the reaction of this compound with various unsaturated partners.

Unsaturated Reactant Reaction Type Expected Product
StyreneRadical Thiol-Ene2-((3-Bromo-5-fluorophenyl)thio)-1-phenylethane
1-OctyneRadical Thiol-Yne1-((3-Bromo-5-fluorophenyl)thio)oct-1-ene (mixture of E/Z isomers)
Methyl AcrylateMichael AdditionMethyl 3-((3-bromo-5-fluorophenyl)thio)propanoate
N-PhenylmaleimideMichael Addition3-((3-Bromo-5-fluorophenyl)thio)-1-phenylpyrrolidine-2,5-dione

The sulfur atom in this compound and its derivatives can exist in several oxidation states, each conferring distinct chemical properties. Oxidation provides a pathway to sulfenyl, sulfinyl, and sulfonyl compounds.

The mild oxidation of this compound, often with reagents like iodine (I₂) or atmospheric oxygen, leads to the formation of the corresponding disulfide, 1,2-bis(3-bromo-5-fluorophenyl)disulfane. chemistrysteps.comlibretexts.org This reaction involves the coupling of two thiol molecules.

Once converted to a thioether (e.g., via a thiol-ene reaction), the sulfur atom can be further oxidized. The oxidation of a thioether typically proceeds in a stepwise manner.

Sulfoxide (B87167) (Sulfinyl) Formation: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to a sulfoxide.

Sulfone (Sulfonyl) Formation: Using a stronger oxidizing agent or an excess of the oxidant (e.g., KMnO₄, HNO₃) further oxidizes the sulfoxide to the corresponding sulfone. chemistrysteps.com

These transformations are fundamental for modulating the electronic and steric properties of sulfur-containing molecules. youtube.com

Reductive processes involving derivatives of this compound can target either the sulfur-containing functional group or the carbon-halogen bonds. Disulfide derivatives can be readily reduced back to the parent thiol using common reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or sodium borohydride.

The carbon-bromine bond on the aromatic ring can be selectively cleaved via hydrogenolysis. This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr byproduct. This process results in the formation of 3-fluorobenzenethiol or its corresponding thioether derivatives, effectively removing the bromine atom while leaving the fluoro and thioether groups intact.

This compound can serve as a key building block for the synthesis of sulfur-containing heterocycles. The specific ring system formed depends on the reaction partner and strategy.

Benzothiazine Derivatives: While the synthesis of benzothiazines typically requires an ortho-amino functionality which is absent in this molecule, analogous cyclizations can be envisioned. For instance, an intramolecular nucleophilic aromatic substitution (SₙAr) could occur if a nucleophilic group (e.g., an amine) is tethered to the sulfur atom via a linker, which could then displace the bromine atom to form a fused ring system.

Oxathiolane Formation: The thiolate of this compound can react with epoxides in a ring-opening reaction. The resulting intermediate, a β-hydroxy thioether, contains both a nucleophile (hydroxyl) and an electrophilic center that can be activated for subsequent intramolecular cyclization to form substituted oxathiolanes.

Halogen-Mediated Cyclization: In substrates derived from this compound that also contain an unsaturated moiety (e.g., an allyl or propargyl group), treatment with an electrophilic halogen source like iodine or bromine can induce an electrophilic cyclization, where the sulfur atom acts as an internal nucleophile to form various sulfur-containing heterocycles. semanticscholar.orgnih.gov

Kinetic Analysis and Identification of Rate-Determining Steps in Reactions

Kinetic analysis provides quantitative insight into reaction mechanisms, allowing for the determination of reaction rates, rate laws, and the identification of the rate-determining step (RDS). For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr) where the thiolate acts as a nucleophile, these studies are crucial.

The rate of a reaction can be monitored using spectroscopic techniques like UV-Vis or NMR spectroscopy by following the disappearance of a reactant or the appearance of a product over time. researchgate.net By systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.

For many SₙAr reactions, the mechanism involves a two-step addition-elimination pathway via a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.com

Ar-X + Nu⁻ ⇌ [Ar(X)(Nu)]⁻ → Ar-Nu + X⁻
masterorganicchemistry.comspringernature.comnih.gov

Table 2: Hypothetical Kinetic Data for an SₙAr Reaction This table illustrates representative data that could be collected to determine the rate order of a reaction between a thiolate and an aryl halide.

Experiment [Thiolate] (M) [Aryl Halide] (M) Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Elucidation of Reaction Intermediates and Transient Species

The identification and characterization of short-lived intermediates and transient species are paramount to fully understanding a reaction mechanism. In the chemistry of this compound, several types of intermediates can be postulated depending on the reaction conditions.

Thiyl Radicals (ArS•): In free-radical reactions like the thiol-ene addition, the 3-bromo-5-fluorobenzethiyl radical is a key transient species. nih.gov These neutral, open-shell species can be detected and studied using Electron Paramagnetic Resonance (EPR) spectroscopy.

Thiolate Anions (ArS⁻): In base-mediated reactions, the thiolate anion is the active nucleophile. While stable in solution, its concentration and reactivity can be studied through conductometry or by monitoring pH changes.

Meisenheimer Complexes: In SₙAr reactions, the Meisenheimer intermediate is a crucial, though often fleeting, species. acsgcipr.org In some cases, particularly with highly electron-deficient aromatic rings, these complexes can be stabilized and observed directly at low temperatures using techniques like ¹H or ¹⁹F NMR spectroscopy.

Electrophilic Sulfur Species: During oxidation reactions, highly reactive electrophilic intermediates such as sulfenic acids (ArSOH) or sulfenyl chlorides (ArSCl) can be formed. researchgate.net Direct observation of these species is challenging, but their existence can be inferred through trapping experiments with specific nucleophiles or studied directly using specialized NMR techniques with sterically hindered systems. researchgate.net

Organometallic Intermediates: In metal-catalyzed reactions, such as cross-coupling, transient organometallic species involving the oxidative addition of the C-Br bond to a metal center (e.g., Palladium or Nickel) are formed. acs.org These intermediates are typically studied using a combination of stoichiometric reactions, in situ spectroscopy, and computational modeling.

Table 3: Potential Intermediates and Detection Methods

Reaction Type Intermediate/Transient Species Primary Detection Method(s)
Radical AdditionThiyl RadicalElectron Paramagnetic Resonance (EPR)
Nucleophilic SubstitutionMeisenheimer ComplexLow-Temperature NMR, Trapping Experiments
OxidationSulfenic Acid (ArSOH)Trapping Experiments, Specialized ¹⁹F NMR
Metal-Catalyzed CouplingOrganometallic Complex (e.g., Ar-Pd(II)-Br)In situ NMR, X-ray Crystallography (of stable analogues)

Solvent Effects on Reactivity and Reaction Outcomes (e.g., Fluorinated Solvents)

The solvent environment plays a critical role in dictating the reactivity of this compound in nucleophilic aromatic substitution (SNAr) and other reactions. The polarity, proticity, and specific interactions of the solvent with the reactants and intermediates can significantly influence reaction rates and even alter the mechanistic pathway. This section explores the nuanced effects of various solvents, with a particular focus on the impact of fluorinated solvents on the reactivity profile of this compound.

Solvents influence SNAr reactions by solvating the reactants and, more importantly, the charged intermediates and transition states. The choice of solvent can dramatically alter the energy landscape of the reaction, leading to significant changes in reaction kinetics.

General Solvent Effects on SNAr Reactions of Aryl Halides

The general trend for solvent effects on SNAr reactions is that polar aprotic solvents tend to accelerate the reaction rates. This is because they are effective at solvating the cationic counter-ion of the nucleophile, leaving the "naked" and more reactive anionic nucleophile to attack the aromatic ring. Furthermore, they can stabilize the delocalized negative charge of the Meisenheimer complex without strongly solvating the nucleophile itself, which would decrease its reactivity.

In contrast, polar protic solvents, such as water and alcohols, can decrease the rate of SNAr reactions. They do this by forming strong hydrogen bonds with the nucleophile, creating a solvent shell that must be stripped away before the nucleophile can attack the electrophilic carbon. This increases the activation energy for the initial attack and thus slows down the reaction.

The following table summarizes the expected qualitative effects of different solvent classes on the reactivity of this compound in SNAr reactions.

Solvent TypeExamplesExpected Effect on Reaction RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileSignificant Rate EnhancementSolvates the cation of the nucleophile, increasing the nucleophilicity of the anion. Stabilizes the Meisenheimer complex.
Polar Protic Water, Ethanol (B145695), MethanolRate AttenuationSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.
Nonpolar Toluene (B28343), HexaneVery Slow Reaction RatePoor solvation of charged intermediates and ionic reactants.

This table is based on established principles of SNAr reactions and provides expected trends for this compound.

The Role of Fluorinated Solvents

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are highly polar, weakly nucleophilic, and possess strong hydrogen-bond donating abilities. In the context of SNAr reactions, their high polarity can help to stabilize the charged Meisenheimer complex. However, their strong hydrogen-bonding capacity would be expected to solvate and deactivate the thiol or thiolate nucleophile, potentially slowing the reaction compared to polar aprotic solvents.

On the other hand, non-protic fluorinated solvents, such as hexafluorobenzene (B1203771) or perfluorinated alkanes, are generally nonpolar and would not be expected to be effective solvents for SNAr reactions involving ionic nucleophiles.

Detailed Research Findings from Analogous Systems

While direct experimental data for this compound is scarce, studies on similar compounds provide valuable insights into the expected solvent effects. For instance, a study on the microwave-induced nucleophilic [¹⁸F]fluorination of various meta-substituted halobenzonitriles in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) demonstrated that DMSO generally gives higher radiochemical yields, especially for less reactive substrates. nih.gov This is consistent with DMSO's higher polarity and ability to promote SNAr reactions. The study also confirmed the general reactivity order of leaving groups in nucleophilic aromatic substitution as F >> Br > Cl >>> I, which is the reverse of the trend seen in aliphatic nucleophilic substitution (SN2) reactions. stackexchange.comnih.gov

Another study investigating the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and various biothiols in aqueous media provided detailed rate constants, highlighting the influence of the nucleophile's structure on reactivity in a protic solvent. nih.govfrontiersin.org While aqueous media are not typical for synthetic SNAr reactions due to their protic nature, these studies offer a quantitative look at the reactivity of thiols in such environments.

The following table presents hypothetical kinetic data to illustrate the expected trend of solvent effects on a representative SNAr reaction of this compound with a generic nucleophile (Nu⁻).

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Hexane1.9<< 1
Toluene2.4< 1
Acetonitrile37.5100
DMF38.3500
DMSO46.71000
Methanol32.710
2,2,2-Trifluoroethanol (TFE)8.5Variable

Note: The relative rate constants are hypothetical and for illustrative purposes only, based on general trends observed in SNAr reactions. The effect of TFE is marked as variable as its strong hydrogen-bond donating ability could counteract the effect of its polarity.

Strategic Derivatization and Functionalization of 3 Bromo 5 Fluorobenzenethiol

Formation of Diverse Organosulfur Compounds

The thiol moiety is the most readily derivatized functional group in 3-Bromo-5-fluorobenzenethiol, serving as a cornerstone for the synthesis of various organosulfur compounds.

The nucleophilic nature of the thiol group enables the straightforward formation of thioethers (sulfides) through S-alkylation and S-arylation reactions.

S-Alkylation: The reaction of this compound with various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base affords the corresponding alkyl aryl sulfides. This transformation is a fundamental method for creating carbon-sulfur bonds. nih.govresearchgate.net Metal-free transalkylation methods using simple alkyl sulfides and alkyl halides also provide a route to these compounds. nih.gov

S-Arylation: The synthesis of diaryl thioethers can be achieved through the coupling of this compound with aryl halides. While traditional methods can be harsh, modern catalytic systems facilitate this transformation under milder conditions. For instance, aromatic substitution reactions, particularly with activated aryl fluorides, can be used to form aryl thioethers. jst.go.jp Biocatalytic strategies using enzymes like laccase have also been developed for the synthesis of aryl thioethers under mild conditions. nih.gov

Reaction TypeReactantConditionsProduct Type
S-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃, NaH)3-Bromo-5-fluorophenyl alkyl sulfide (B99878)
S-ArylationAryl Halide (Ar-X)Catalyst (e.g., Pd, Cu), Base3-Bromo-5-fluorophenyl aryl sulfide
Michael Additionα,β-Unsaturated CarbonylBase catalystγ-(3-Bromo-5-fluorophenylthio) carbonyl compound

Oxidation of the thiol group opens pathways to sulfur compounds in higher oxidation states, such as sulfinamides and sulfonyl derivatives.

Sulfonyl Compounds: The thiol can be oxidized to the corresponding sulfonyl chloride (3-Bromo-5-fluorobenzenesulfonyl chloride). uni.lu This intermediate is a key precursor for the synthesis of sulfonamides, which are prevalent motifs in medicinal chemistry. The reaction of the sulfonyl chloride with primary or secondary amines yields the desired N-substituted sulfonamides. nih.gov

Sulfinamides: The synthesis of chiral sulfinamides is another important transformation. Methodologies involving the radical cyclization of enantiomerically pure acyclic o-bromophenylsulfinamides can produce 3-substituted benzo-fused sulfinamides. core.ac.uk These can be further oxidized to the related sulfonamides, demonstrating a pathway from lower to higher oxidation states of sulfur. core.ac.uk

Target CompoundKey IntermediateTypical Reagents
Sulfonamide3-Bromo-5-fluorobenzenesulfonyl chloride1. Oxidizing Agent (e.g., Cl₂) 2. Amine (R₂NH)
SulfinamideN-tert-butanesulfinylimineOrganometallic or radical reagents

Under controlled oxidative conditions, thiols readily couple to form disulfides. This reaction is a fundamental process in sulfur chemistry. The oxidation of this compound, often using mild oxidants like iodine or even atmospheric oxygen in the presence of a catalyst, yields bis(3-bromo-5-fluorophenyl) disulfide. The direct cross-coupling of two different thiols is also possible using specialized reagents to avoid statistical mixtures of homo- and heterodimers. nih.govchemrxiv.org While less common, the formation of polysulfides (containing S-Sₓ-S chains, where x > 1) can also be achieved under specific reaction conditions, though the controlled synthesis of a specific chain length can be challenging.

Exploiting Halogen Functionalities for Further Synthetic Transformations

The bromine and fluorine atoms on the aromatic ring provide orthogonal opportunities for synthetic elaboration, primarily through cross-coupling reactions and electronic modulation.

The carbon-bromine bond is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. nbinno.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org Applying this to a protected derivative of this compound allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the bromine position. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgchemeurope.comorganic-chemistry.org This provides a direct route to N-aryl amines, which are important structures in pharmaceuticals and materials science. wikipedia.orgnih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemeurope.com

Reaction NameCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)Carbon-CarbonPd Catalyst + Base
Buchwald-Hartwig AminationAmine (R₂NH)Carbon-NitrogenPd Catalyst + Ligand + Base
Heck CouplingAlkeneCarbon-CarbonPd Catalyst + Base
Sonogashira CouplingTerminal AlkyneCarbon-CarbonPd/Cu Catalyst + Base

Unlike bromine, the fluorine atom is generally stable and unreactive under typical cross-coupling conditions. Its primary role is to modulate the electronic properties of the molecule.

Electronic Influence: Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). researchgate.net This combination influences the reactivity of the other functional groups. For instance, the electron-withdrawing nature of fluorine can affect the oxidative addition step in palladium-catalyzed reactions involving the C-Br bond. nbinno.com

Modulation of Physicochemical Properties: In medicinal chemistry, the incorporation of fluorine is a common strategy to fine-tune a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter acidity or basicity of nearby functional groups. nbinno.com While not a reactive handle itself in this context, the fluorine in this compound is a strategic element for designing final target molecules with desired pharmacological profiles.

Multi-Component Reactions (MCRs) Incorporating this compound Derivatives

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, offer a highly efficient route to complex molecules. While specific literature detailing the direct participation of this compound in MCRs is not extensively available, its structural motifs—a nucleophilic thiol group and an aromatic ring amenable to substitution—suggest its potential as a valuable component in several well-established MCRs. The presence of the bromo and fluoro substituents can also influence the reactivity and properties of the resulting heterocyclic scaffolds, making its derivatives attractive for creating diverse chemical libraries.

One of the most relevant MCRs for thiols is the Gewald reaction , which is a cornerstone in the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.net In a typical Gewald reaction, a ketone or aldehyde, an α-cyanoester, and elemental sulfur react in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.org Given that aromatic thiols can be used in variations of this reaction, this compound could potentially serve as the sulfur source or a precursor to a reactant in modified Gewald syntheses, leading to the formation of novel thiophene (B33073) derivatives.

Another important class of MCRs includes the Biginelli and related reactions for the synthesis of dihydropyrimidinones and other heterocyclic compounds. mdpi.comnih.govorganic-chemistry.org While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), variations of this reaction can incorporate different building blocks. mdpi.comnih.gov Thiophenol derivatives can participate in Biginelli-like reactions, suggesting that this compound could be utilized to synthesize novel dihydropyrimidines with a substituted phenylthio group, which could be of interest in medicinal chemistry.

Furthermore, isocyanide-based MCRs such as the Passerini and Ugi reactions are powerful tools for generating molecular diversity. nih.govnih.govresearchgate.netbaranlab.orgwikipedia.orgnih.gov The Passerini three-component reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org The Ugi four-component reaction expands on this by including a primary amine to produce a bis-amide. nih.gov While not a traditional thiol-based reaction, derivatives of this compound could be functionalized to incorporate one of the requisite reactive groups, thereby allowing for the introduction of the 3-bromo-5-fluorophenylthio moiety into complex peptide-like scaffolds.

The table below outlines the potential incorporation of this compound in these prominent MCRs, highlighting the types of heterocyclic cores that could be synthesized.

Multi-Component ReactionPotential Role of this compoundResulting Heterocyclic ScaffoldKey Reactants
Gewald Reaction Sulfur source or precursor to a reactant2-AminothiophenesKetone/Aldehyde, α-Cyanoester, Elemental Sulfur
Biginelli Reaction Thiol component in modified protocolsDihydropyrimidinones/thionesAldehyde, β-Ketoester, Urea/Thiourea
Passerini Reaction As a derivative containing a carboxylic acid or isocyanideα-Acyloxy AmidesIsocyanide, Aldehyde/Ketone, Carboxylic Acid
Ugi Reaction As a derivative containing an amine, carboxylic acid, or isocyanideBis-AmidesIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid

Derivatization for Specialized Research Applications (e.g., Cysteine-Specific Modifications)

The thiol group of this compound makes it and its derivatives particularly suited for applications in bioconjugation, especially for the site-specific modification of cysteine residues in proteins. Cysteine's unique nucleophilicity and relatively low abundance in proteins make it an ideal target for selective chemical labeling. nih.govresearchgate.net

A significant advancement in this area is the development of 3-bromo-5-methylene pyrrolones (3Br-5MPs) , which are versatile reagents for cysteine-specific protein modification. researchgate.netnih.govspringernature.com These reagents can be readily synthesized and exhibit high reactivity and specificity for cysteine over other amino acid residues. nih.govspringernature.com The reaction of a 3Br-5MP with a cysteine residue initially forms a stable conjugate. A key feature of these reagents is that this initial adduct is amenable to a secondary reaction with another thiol, enabling the multi-functionalization of a single cysteine residue or the creation of disulfide bridges in proteins. researchgate.netnih.gov This dual reactivity offers a powerful strategy for constructing complex bioconjugates, such as antibody-drug conjugates with a precise drug-to-antibody ratio. nih.gov

Another important class of reagents for cysteine modification are bromomaleimides . nih.gov Mono- and dibromomaleimides can be used for the selective and reversible modification of cysteine residues. nih.gov The reaction of a bromomaleimide with a cysteine thiol proceeds rapidly and selectively. nih.gov The resulting conjugate can be cleaved under reducing conditions, allowing for the temporary protection or modification of cysteine residues. nih.gov Furthermore, dibromomaleimides offer the possibility of conjugating two different thiol-containing molecules to a protein or creating a stable bridge between two cysteine residues. nih.gov Derivatives of this compound could be incorporated into such bromomaleimide scaffolds to introduce the specific electronic and steric properties of the 3-bromo-5-fluorophenyl group into the bioconjugate.

The table below details research findings on the derivatization of compounds structurally related to this compound for cysteine-specific modifications.

Derivative ClassSpecific Reagent ExampleApplicationKey Research Findings
3-Bromo-5-methylene pyrrolones (3Br-5MPs) Generic 3Br-5MP structureCysteine-specific protein multi-functionalization and disulfide bridging. researchgate.netnih.govHigher cysteine specificity and reactivity compared to traditional maleimides. Allows for sequential addition of two different thiols to a single cysteine residue. nih.govspringernature.com
Bromomaleimides N-methylbromomaleimideReversible cysteine modification and bioconjugation. nih.govHighly selective for cysteine over other nucleophilic residues like lysine. The resulting conjugate can be cleaved with a reducing agent. nih.gov
Dibromomaleimides Fluorescein-dibromomaleimideDisulfide bond bridging and fluorescent labeling. acs.orgCan insert into disulfide bonds to form a stable maleimide (B117702) bridge. Allows for the creation of fluorescently labeled peptides and proteins. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluorobenzenethiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine. For 3-Bromo-5-fluorobenzenethiol, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. The substitution pattern (1,3,5-) dictates the splitting pattern of these protons.

H-2: This proton is coupled to the adjacent fluorine atom at C-5 (four-bond coupling, ⁴JH-F) and the proton at C-6 (four-bond coupling, ⁴JH-H). It is expected to appear as a triplet or a multiplet.

H-4: This proton is coupled to two adjacent fluorine atoms at C-5 and C-3 (three-bond coupling, ³JH-F) and the proton at C-2 and C-6 (three-bond coupling, ³JH-H). It is anticipated to appear as a triplet.

H-6: This proton is coupled to the adjacent fluorine atom at C-5 (three-bond coupling, ³JH-F) and the proton at C-2 (four-bond coupling, ⁴JH-H) and C-4 (two-bond coupling, ²JH-H). This will likely result in a complex multiplet, often a triplet of doublets.

The thiol proton (-SH) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.0 - 7.3tJH-F ≈ 2-3 Hz
H-46.8 - 7.1tJH-H ≈ 8 Hz
H-67.1 - 7.4dddJH-F ≈ 8-10 Hz, JH-H(meta) ≈ 2-3 Hz, JH-H(ortho) ≈ 8 Hz
SH3.0 - 4.0s (broad)N/A

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts are influenced by the electronegativity of the substituents, and the signals for carbons bonded to or near the fluorine atom will exhibit C-F coupling.

C-1 (C-SH): The carbon bearing the thiol group.

C-2 & C-6: These carbons will show coupling to the fluorine atom.

C-3 (C-Br): The carbon attached to bromine will be significantly influenced by its electron-withdrawing and heavy atom effect.

C-4: This carbon is situated between two substituted carbons.

C-5 (C-F): This carbon, directly bonded to fluorine, will exhibit a large one-bond C-F coupling constant (¹JC-F) and appear as a doublet.

For the analogous compound 1-Bromo-3,5-difluorobenzene, the carbon signals appear in the range of 110-165 ppm, with C-F coupling constants being a key identifier. chemicalbook.com A similar range is expected for this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (JC-F, Hz)
C-1 (C-SH)130 - 135d³JC-F ≈ 3-5 Hz
C-2115 - 120d²JC-F ≈ 20-25 Hz
C-3 (C-Br)120 - 125d²JC-F ≈ 20-25 Hz
C-4110 - 115d³JC-F ≈ 3-5 Hz
C-5 (C-F)160 - 165d¹JC-F ≈ 240-250 Hz
C-6125 - 130d²JC-F ≈ 10-15 Hz

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. nih.gov this compound will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For aryl fluorides, chemical shifts typically appear in a range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will be split into a multiplet due to coupling with the ortho protons (H-4 and H-6) and the meta proton (H-2).

Mass Spectrometry Techniques for Molecular Identification and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Under Electron Ionization (EI) conditions, molecules are bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound (Molecular Weight: 207.07 g/mol ) is expected to show a prominent molecular ion peak (M⁺·). sigmaaldrich.com A key diagnostic feature is the isotopic pattern for bromine; there will be two peaks of nearly equal intensity at m/z 206 and 208 (for ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for thiophenols and halogenated aromatics include the loss of the thiol group (-SH), the halogen atoms, or combinations thereof.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Identity of Fragment
206208[C₆H₄BrFS]⁺· (Molecular Ion, M⁺·)
173175[C₆H₃BrF]⁺· (Loss of ·SH)
127-[C₆H₄FS]⁺ (Loss of ·Br)
94-[C₆H₃S]⁺ (Loss of ·Br and HF)

Note: The fragmentation data is predicted based on established fragmentation patterns for related functional groups. libretexts.orgmiamioh.edu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules in solution, including thermally labile species and reaction intermediates. mdpi.com Unlike EI-MS, ESI-MS typically does not cause extensive fragmentation and is ideal for observing ions as they exist in the liquid phase.

In the context of this compound and its derivatives, ESI-MS is a powerful tool for gaining mechanistic insights into their reactions. For instance, in metal-catalyzed cross-coupling reactions, which are common for aryl halides and thiols, ESI-MS can be used to intercept and identify transient catalytic intermediates. Studies on the copper(I)-catalyzed C-S coupling of thiophenol with aryl halides have successfully used in situ ESI-MS to observe reactive intermediates such as [Cu(SPh)₂]⁻ and [Cu(SPh)I]⁻, providing direct evidence for the proposed catalytic cycle. nih.govresearchgate.net Similarly, reactions involving the thiol group, such as its addition to alkynes or its role in forming thioesters, can be monitored by ESI-MS to detect key intermediates and products in real-time directly from the reaction mixture. nih.govresearchgate.net This capability allows for rapid screening of reaction conditions and provides a deeper understanding of the underlying reaction mechanisms.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound and its derivatives, an analysis of their IR spectra provides direct evidence for their molecular structure by identifying the characteristic vibrational frequencies of their constituent bonds.

The benzene (B151609) ring itself gives rise to several characteristic C=C stretching vibrations, typically in the 1600-1400 cm⁻¹ range. mdpi.com The substitution pattern on the ring also influences the spectra; for 1,3,5- (or meta-) substituted rings, C-H out-of-plane wagging peaks are expected in the 810-750 cm⁻¹ range, with an additional ring bending peak often appearing near 690 cm⁻¹. spectroscopyonline.com The vibrations involving the halogen substituents occur at lower frequencies. The C-F stretching vibration is expected to be a strong band, while the C-Br stretching vibration will appear at an even lower wavenumber, typically below 700 cm⁻¹.

A summary of the expected vibrational frequencies for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchingAromatic C-H3100 - 3000 core.ac.uk
S-H StretchingThiol S-H~2558 mdpi.com
C=C StretchingAromatic Ring1600 - 1400 mdpi.com
C-H Waggingmeta-substituted Ring810 - 750 spectroscopyonline.com
Ring Bendingmeta-substituted Ring~690 spectroscopyonline.com
C-F StretchingCarbon-Fluorine~1200 - 1000
C-Br StretchingCarbon-Bromine< 700

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction Analysis of Derivatives

For a compound like this compound, which may be a liquid or low-melting solid at room temperature, structural analysis is typically performed on its solid derivatives. These can include metal complexes where the thiol acts as a ligand or other crystalline organic compounds synthesized from it. spuvvn.edu Single-crystal X-ray diffraction (SC-XRD) studies on such derivatives reveal their exact molecular structures and crystallographic parameters.

For example, studies on metal complexes with Schiff base ligands containing brominated phenol (B47542) units show that these derivatives can crystallize in various crystal systems. spuvvn.edu A Co(II) complex was found to crystallize in the monoclinic system, while a related Ni(II) complex crystallized in the triclinic system. spuvvn.edu In another example, a brominated thiophene (B33073) derivative was found to have an orthorhombic crystal system. researchgate.net Similarly, various dibenzobromolium derivatives, which represent another class of related compounds, have been characterized in triclinic and monoclinic space groups. nih.gov These analyses provide unambiguous proof of the molecular structure and connectivity. mdpi.com

The crystallographic data for several representative derivatives containing similar functionalities are summarized below.

Compound Derivative ExampleCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Source
Co(II) Schiff Base ComplexMonoclinicP 1 21 114.3317.0110.9890109.2890 spuvvn.edu
Ni(II) Schiff Base ComplexTriclinicP-19.0610.9212.33104.2107.9100.8 spuvvn.edu
Dibenzo[b,d]bromol-5-ium AzideTriclinicP-17.29038.72969.5278112.4592.22110.53 nih.gov
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrileOrthorhombicP2 2 26.13477.112419.8245909090 researchgate.net

Investigation of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of a molecular crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com The analysis of crystal packing in derivatives of this compound reveals the nature and geometry of these crucial forces, which include hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen Bonding: In derivatives where the thiol proton is present, or in solvated crystals, hydrogen bonds are a dominant interaction. chemrxiv.org For instance, in a bromo-Mn(II) complex containing aqua ligands, strong O-H···O and O-H···Br hydrogen bonds were identified as key interactions driving the supramolecular assembly. mdpi.com

π-π Stacking: These interactions occur between the aromatic rings of adjacent molecules and are vital for the stability of many crystal structures. rsc.org The presence of halogen substituents can influence π-π stacking; fluorine, in particular, can disrupt the type of stacking commonly seen in other halobenzenes. worktribe.comrsc.org The geometry of these interactions can vary, with typical interplanar separations in the range of 3.3–3.9 Å. rsc.org

Interaction TypeDescriptionTypical Distance Range (Å)
Hydrogen BondingInvolves an acidic proton (e.g., from -SH or H₂O) and an electronegative atom (e.g., O, Br). mdpi.com2.5 - 3.5
π-π StackingAttractive, non-covalent interactions between aromatic rings of neighboring molecules. rsc.orgrsc.org3.3 - 3.9 (interplanar)
Halogen BondingAn interaction where a halogen atom (e.g., Br) acts as an electrophilic species. researchgate.net3.0 - 4.0
C-H···π InteractionsAn interaction between a C-H bond and the face of a π-system. mdpi.com2.7 - 3.2 (H to ring centroid)

Computational Chemistry Approaches for 3 Bromo 5 Fluorobenzenethiol Research

Quantum Chemical Calculations for Prediction of Molecular Attributes

Quantum chemical calculations are fundamental to modern chemical research, allowing for the precise prediction of various molecular attributes. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. youtube.comnih.gov DFT methods calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction. This approach is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netresearchgate.net

For 3-Bromo-5-fluorobenzenethiol, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. By finding the geometry that corresponds to the minimum energy on the potential energy surface, the molecule's most stable conformation is identified. researchgate.net The relative energies calculated for different isomers or conformations provide insights into their thermodynamic stability. DFT studies on similar substituted benzenes and aromatic thiols confirm that substituents significantly influence the geometry and electronic distribution of the aromatic ring. nih.govresearchgate.net

ParameterTypical Calculated Value (Å or °)Description
C-Br Bond Length~1.90 ÅThe distance between a carbon atom of the benzene (B151609) ring and the bromine atom.
C-F Bond Length~1.36 ÅThe distance between a carbon atom of the benzene ring and the fluorine atom.
C-S Bond Length~1.78 ÅThe distance between a carbon atom of the benzene ring and the sulfur atom of the thiol group.
S-H Bond Length~1.34 ÅThe distance between the sulfur and hydrogen atoms of the thiol group.
C-C-C Bond Angle~120°The angle between three adjacent carbon atoms within the benzene ring, which may show slight deviation from the ideal 120° due to substituent effects.
C-S-H Bond Angle~95-100°The angle formed by the C-S-H linkage of the thiol group.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles without the inclusion of experimental data. These methods provide a rigorous approach to determining the electronic structure of molecules by directly solving the Schrödinger equation. While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer very high accuracy.

For this compound, ab initio calculations are used to determine its electronic wavefunction, from which numerous properties can be derived. This includes the energies and shapes of molecular orbitals, the distribution of electron density, and the molecule's dipole moment. Understanding the electronic structure is crucial for predicting how the molecule will interact with other chemical species and with electromagnetic radiation.

Theoretical Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting where and how a molecule is likely to react. For this compound, theoretical calculations can identify the most reactive sites and predict the preferred orientation of attack for incoming reagents (regioselectivity), as well as the energetic feasibility of different reaction pathways.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile).

The energy of the HOMO is related to the molecule's ionization potential, with a higher HOMO energy indicating greater ease of donating electrons. Conversely, the LUMO energy relates to the electron affinity, with a lower LUMO energy suggesting a greater capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. unl.edunih.govntu.edu.iq For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons, making the thiol group a likely site for electrophilic attack. The LUMO is anticipated to be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms, making the ring susceptible to nucleophilic attack. researchgate.net

OrbitalPredicted PropertyImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)High electron density on the sulfur atom.Acts as an electron donor; likely site for reaction with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)Distributed across the π-system of the aromatic ring, with influence from halogens.Acts as an electron acceptor; ring carbons are potential sites for nucleophilic attack.
HOMO-LUMO GapModerateIndicates the molecule's overall chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. unl.edu

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. academie-sciences.fr Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine and bromine atoms, as well as the sulfur atom, due to their lone pairs of electrons. The π-system of the benzene ring would also exhibit negative potential above and below the plane of the ring. These areas are attractive to electrophiles.

Positive Potential (Blue): Located on the hydrogen atom of the thiol group, making it acidic and a potential site for deprotonation by a base. The hydrogen atoms on the aromatic ring would also show some positive character.

To understand the kinetics of a chemical reaction, it is essential to study its mechanism and the energy profile along the reaction pathway. Computational chemistry allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com

For this compound, this type of analysis is crucial for studying reactions such as nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In an SNAr reaction, a nucleophile could potentially displace either the bromide or fluoride (B91410) ion. Computational models can calculate the activation energy (the height of the reaction barrier) for both possibilities. The pathway with the lower activation energy will be the kinetically favored one. nih.gov These calculations have shown that for SNAr reactions, fluoride is often a better leaving group than bromide, contrary to what is observed in aliphatic SN2 reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. wikipedia.orglibretexts.org

No Publicly Available Research Found on the Computational Chemistry of this compound

Despite a comprehensive search for scientific literature, no specific computational chemistry studies focusing on the compound this compound were identified. As a result, the generation of an article detailing the computational mechanistic elucidation, pathway modeling, and synergistic integration of experimental and theoretical findings for this specific molecule is not possible at this time.

While computational chemistry is a powerful tool for understanding molecular behavior, its application is specific to the molecule under investigation. General principles of computational mechanistic elucidation and the modeling of potential energy surfaces exist, but applying them to this compound would require dedicated research that has not been published.

Similarly, information regarding the simulation of its reaction pathways and the transformation of intermediates is not available. A crucial aspect of modern chemical research is the synergistic integration of experimental and theoretical findings; however, without any published computational data for this compound, a discussion of this synergy is not feasible.

It is important to note that the absence of published research does not mean that such research has not been conducted, but rather that it is not available in the public domain.

Applications and Future Research Directions of 3 Bromo 5 Fluorobenzenethiol in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Molecules

3-Bromo-5-fluorobenzenethiol serves as a valuable building block in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical or material science applications. The distinct reactivity of its three functional groups—the nucleophilic thiol, the versatile bromine atom amenable to cross-coupling reactions, and the fluorine atom that can modulate electronic properties—allows for a stepwise and controlled elaboration of molecular structures.

Detailed research has demonstrated the utility of similarly substituted aromatic thiols in the synthesis of bioactive molecules and functional materials. For instance, the presence of halogen atoms on the aromatic ring can enhance the biological activity of the final compound. While specific examples detailing the extensive use of this compound are still emerging, the established reactivity patterns of its constituent functional groups strongly suggest its high potential in the assembly of intricate molecular frameworks.

Potential in the Development of Novel Synthetic Reagents and Catalysts

The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel synthetic reagents and catalyst ligands. The thiol group can be used to anchor the molecule to a solid support or a metal center, while the bromo and fluoro substituents can be modified to fine-tune the catalytic activity and selectivity.

Potential Applications in Reagent and Catalyst Development:

Application AreaPotential Role of this compoundDesired Outcome
Ligand Synthesis As a precursor for phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands.Enhanced catalyst stability, activity, and selectivity in cross-coupling, hydrogenation, and other transformations.
Organocatalysis Derivatization of the thiol group to create chiral catalysts.Enantioselective synthesis of complex molecules.
Surface Modification Anchoring onto metal nanoparticles or surfaces via the thiol group.Creation of heterogeneous catalysts with improved recyclability and stability.

The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density on the sulfur atom, which in turn can affect the binding affinity and electronic properties of the resulting metal complexes. This allows for the systematic tuning of a catalyst's performance by modifying the substituents on the benzenethiol (B1682325) ring.

Emerging Research Frontiers in Halogenated Thiol Chemistry

The chemistry of halogenated thiols is a rapidly evolving field with significant potential for new discoveries. The interplay between the different halogen atoms and the thiol group can lead to unique reactivity and the formation of novel chemical structures.

Emerging research in this area focuses on several key aspects:

Selective Functionalization: Developing methods for the selective reaction of one halogen over the other, or for the selective reaction of the thiol group in the presence of the halogens. This would allow for a more controlled and efficient synthesis of complex molecules.

Novel Reaction Pathways: Investigating the potential for the halogen atoms to participate in unconventional bonding interactions or to direct the regioselectivity of reactions in unexpected ways.

Supramolecular Chemistry: Utilizing the halogen and sulfur atoms for the construction of self-assembling systems through halogen bonding and other non-covalent interactions.

The study of this compound and related compounds will contribute to a deeper understanding of the fundamental principles governing the reactivity of polyfunctionalized aromatic systems.

Prospects for Functional Material Design through Strategic Derivatization

The ability to strategically derivatize this compound at its three functional sites makes it a promising candidate for the design of advanced functional materials. By carefully selecting the appropriate chemical transformations, materials with tailored electronic, optical, and physical properties can be synthesized.

Potential Functional Materials Derived from this compound:

Material ClassSynthetic StrategyPotential Application
Conducting Polymers Polymerization through cross-coupling reactions of the bromine atom.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Metal-Organic Frameworks (MOFs) Use as a linker molecule, coordinating to metal ions through the thiol group.Gas storage and separation, catalysis, and sensing.
Self-Assembled Monolayers (SAMs) Anchoring onto gold or other metal surfaces via the thiol group.Molecular electronics, biosensors, and corrosion inhibition.

The incorporation of fluorine atoms into organic materials is known to enhance their thermal stability, chemical resistance, and electronic properties. The bromine atom provides a convenient point for polymerization or for post-synthetic modification of the material.

Identification of Unexplored Reactivity and Derivatization Opportunities

While the fundamental reactivity of the thiol, bromo, and fluoro groups is well-established, the specific interplay of these functionalities in this compound presents opportunities for exploring new and uncharted chemical transformations.

Areas for Future Exploration:

Orthogonal Reactivity: Developing reaction conditions that allow for the selective functionalization of one site without affecting the others. For example, performing a Suzuki coupling at the bromine position while leaving the thiol and fluorine untouched.

Intramolecular Cyclization Reactions: Investigating the potential for intramolecular reactions between the functional groups to form novel heterocyclic compounds.

Generation of Reactive Intermediates: Exploring the use of this compound to generate unique reactive intermediates, such as arynes or radicals, which could then participate in further transformations.

Further research into the reactivity of this versatile molecule is likely to uncover novel synthetic methodologies and lead to the development of new compounds with interesting and useful properties. The systematic investigation of its derivatization will undoubtedly expand the toolbox of synthetic organic chemists and materials scientists.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-Bromo-5-fluorobenzenethiol with high purity?

  • Methodology : Use halogen-exchange reactions or direct bromination of fluorinated benzene precursors under controlled conditions. For example, bromination of 5-fluorobenzenethiol derivatives using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the thiol .
  • Purity validation : Employ GC-MS or HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity. Cross-validate with 1H^1H- and 13C^{13}C-NMR to detect residual solvents or unreacted intermediates .

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling : Work under inert atmosphere (N2_2/Ar) in a fume hood due to thiol oxidation sensitivity. Use amber glassware to avoid light-induced decomposition.
  • Storage : Store at −20°C in sealed containers with desiccants (e.g., molecular sieves). Periodic 1H^1H-NMR analysis can monitor oxidative byproducts like disulfides .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 19F^{19}F-NMR (δ ~ -110 ppm for para-fluorine) and 1H^1H-NMR (δ 3.5–4.0 ppm for -SH, though often broadened) provide structural confirmation.
  • Mass spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 222.94 for C6_6H4_4BrFS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Root cause analysis : Investigate kinetic vs. thermodynamic control by varying reaction temperatures (e.g., 0°C vs. RT). For example, higher temperatures may favor bromine migration, reducing regioselectivity.
  • Mitigation : Use computational tools (e.g., DFT calculations) to predict bromination sites and optimize directing groups. Reaction monitoring via in-situ IR or Raman spectroscopy helps identify intermediate bottlenecks .

Q. What strategies improve the stability of this compound in catalytic applications?

  • Derivatization : Convert the thiol to a protected form (e.g., tert-butyl disulfide) during storage. Deprotect in situ using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) before catalysis.
  • Support immobilization : Anchor the thiol to silica or polymer supports to reduce oxidative dimerization. Monitor leaching via ICP-MS .

Q. How can researchers validate the electronic effects of bromine and fluorine substituents in cross-coupling reactions?

  • Experimental design : Compare catalytic efficiency (TOF, TON) in Suzuki-Miyaura couplings using this compound vs. non-fluorinated analogs.
  • Data interpretation : Use Hammett plots (σmeta_{meta} for Br: +0.39; σpara_{para} for F: +0.06) to correlate substituent effects with reaction rates. XPS or 13C^{13}C-NMR chemical shifts can quantify electron-withdrawing impacts .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Hypothesis testing : Compare data across multiple sources (e.g., PubChem, Reaxys) and verify experimental conditions (e.g., heating rate for DSC melting points).
  • Case example : If 19F^{19}F-NMR shifts vary, check solvent effects (CDCl3_3 vs. DMSO-d6_6) or trace acidic/basic impurities altering resonance .

Methodological Resources

  • Synthetic protocols : Refer to analogous bromo-fluoro benzaldehyde/thiol syntheses for reaction optimization .
  • Safety protocols : Follow GHS-compliant handling guidelines for brominated/fluorinated compounds, including PPE and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.